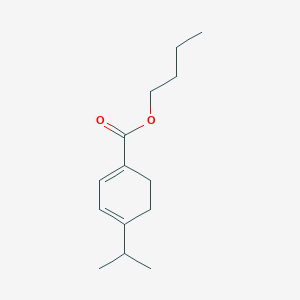![molecular formula C28H30 B14305604 1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis[2-(propan-2-yl)benzene] CAS No. 114292-81-8](/img/structure/B14305604.png)
1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis[2-(propan-2-yl)benzene]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis[2-(propan-2-yl)benzene] is an organic compound with a complex structure, characterized by the presence of a phenylene group linked to ethene and isopropylbenzene groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis[2-(propan-2-yl)benzene] typically involves a series of organic reactions. One common method is the condensation reaction, where the phenylene group is linked to ethene and isopropylbenzene groups under specific conditions. The reaction may require catalysts such as p-toluenesulfonic acid to facilitate the process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale condensation reactions using optimized conditions to ensure high yield and purity. The use of mechanosynthesis, a method that involves mechanical force to drive chemical reactions, has also been explored to improve the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis[2-(propan-2-yl)benzene] undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced products.
Substitution: Replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and halogens for substitution reactions. The conditions for these reactions vary, with temperature, pressure, and solvent choice playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or hydrocarbons.
科学研究应用
1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis[2-(propan-2-yl)benzene] has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug development.
作用机制
The mechanism of action of 1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis[2-(propan-2-yl)benzene] involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
1,1’-[1,4-Phenylenedi(E)-2,1-ethenediyl]bis(2,4-dinitrobenzene): This compound shares a similar phenylene and ethene structure but differs in the presence of nitro groups.
1,1’-[1,4-Phenylenedi(E)-2,1-ethenediyl]bis[3,5-bis(2-methyl-2-propanyl)benzene]: Similar in structure but contains additional methyl and propanyl groups.
Benzene, 1,1’-(1,2-dimethyl-1,2-ethenediyl)bis-: Another related compound with a similar ethene linkage but different substituents.
Uniqueness
1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis[2-(propan-2-yl)benzene] is unique due to its specific combination of phenylene, ethene, and isopropylbenzene groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile chemical reactions and interactions, making it valuable in various scientific and industrial contexts.
属性
CAS 编号 |
114292-81-8 |
|---|---|
分子式 |
C28H30 |
分子量 |
366.5 g/mol |
IUPAC 名称 |
1,4-bis[2-(2-propan-2-ylphenyl)ethenyl]benzene |
InChI |
InChI=1S/C28H30/c1-21(2)27-11-7-5-9-25(27)19-17-23-13-15-24(16-14-23)18-20-26-10-6-8-12-28(26)22(3)4/h5-22H,1-4H3 |
InChI 键 |
VITVDYVYVRHQPS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC=CC=C1C=CC2=CC=C(C=C2)C=CC3=CC=CC=C3C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


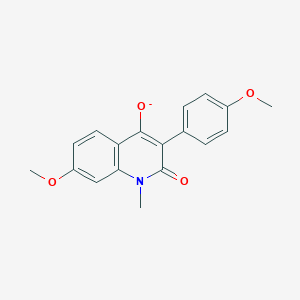
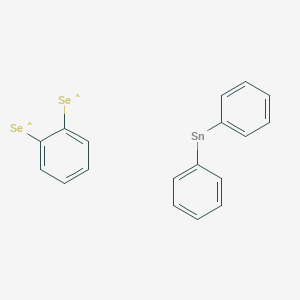
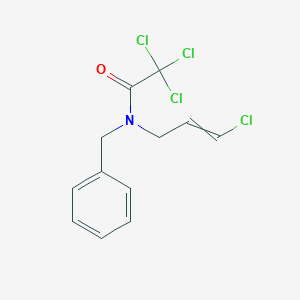
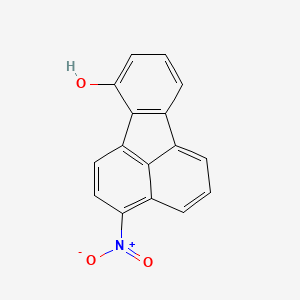
![3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5,7-tetraene-7,8-diol](/img/structure/B14305555.png)
![1-Methyl-3-{[(2-phenylpropan-2-yl)oxy]carbonyl}pyridin-1-ium iodide](/img/structure/B14305557.png)
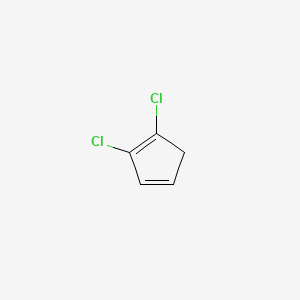
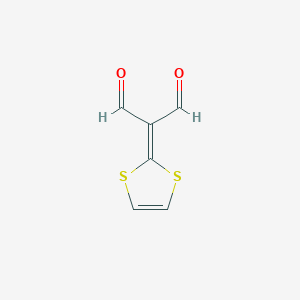
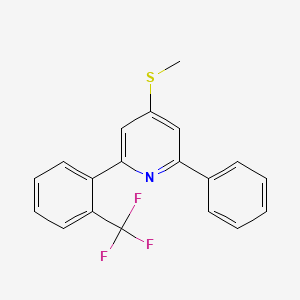
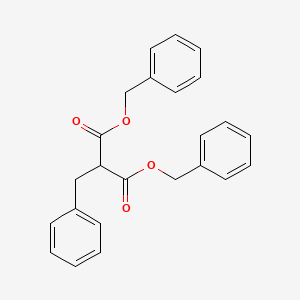
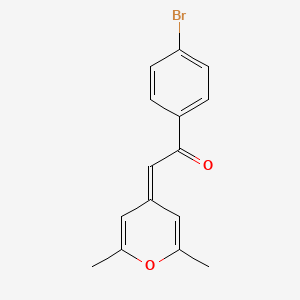
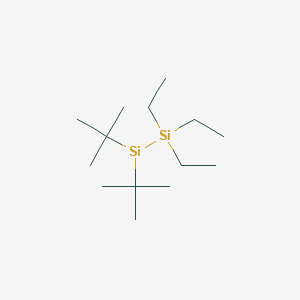
![4-[Bis(4-butylphenyl)amino]benzaldehyde](/img/structure/B14305613.png)
